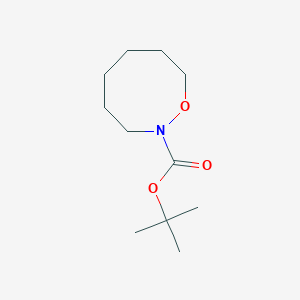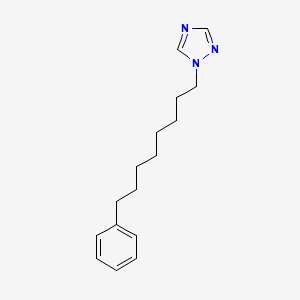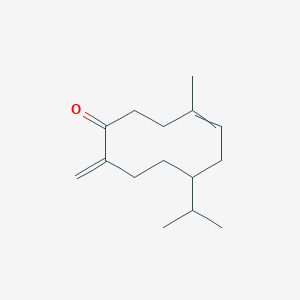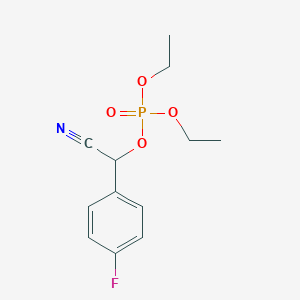![molecular formula C10H16O B12620458 (1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one CAS No. 921223-41-8](/img/structure/B12620458.png)
(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one is a bicyclic ketone compound known for its unique structural features and significant applications in various fields. This compound is characterized by its bicyclo[3.1.1]heptane framework, which includes three methyl groups and a ketone functional group. Its distinct structure contributes to its reactivity and utility in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable cyclohexane derivative with a ketone precursor in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The methyl groups and the bicyclic framework can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are used in the development of bioactive compounds with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
作用机制
The mechanism of action of (1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(1R,4R,5R)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one: A stereoisomer with different spatial arrangement of atoms.
Camphor: Another bicyclic ketone with similar structural features but different functional groups.
Menthol: A bicyclic alcohol with a similar framework but different functional properties.
Uniqueness
(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for various synthetic and industrial applications.
属性
CAS 编号 |
921223-41-8 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
(1S,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
InChI 键 |
QKGNSWNKNMFYRE-BIIVOSGPSA-N |
手性 SMILES |
C[C@H]1CC(=O)[C@H]2C[C@@H]1C2(C)C |
规范 SMILES |
CC1CC(=O)C2CC1C2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)
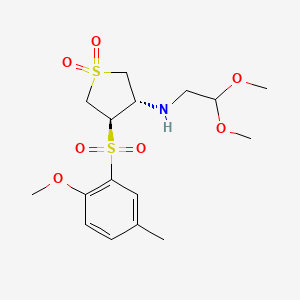
![[(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-2,2,6a,6b,9,9,10,12a-octamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-(4-benzylpiperazin-1-yl)methanone](/img/structure/B12620386.png)
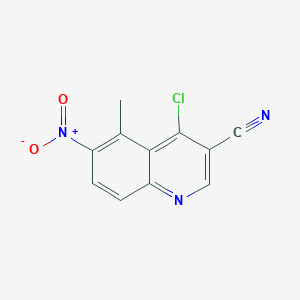

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![6-(3-Aminopropyl)-9-(1h-indol-2-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12620405.png)


![2-[(Octadec-9-enylamino)methyl]phenol](/img/structure/B12620429.png)
